1-(6-bromo-1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide

Synthetic chemistry Cross-coupling Structure–Activity Relationship

1-(6-Bromo-1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide (CAS 1435906-41-4) is a synthetic indazole carboxamide featuring a 6‑bromo substituent on the indazole ring, an N‑isopropyl carboxamide side‑chain, and a 5‑oxopyrrolidine scaffold. With a molecular formula of C₁₅H₁₇BrN₄O₂ and a molecular weight of 365.22 g mol⁻¹, the compound is structurally related to a family of kinase‑targeted agents, particularly IKK2 inhibitors, as well as to P2X7 modulator chemotypes.

Molecular Formula C15H17BrN4O2
Molecular Weight 365.22 g/mol
Cat. No. B12170850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-bromo-1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide
Molecular FormulaC15H17BrN4O2
Molecular Weight365.22 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1CC(=O)N(C1)C2=NNC3=C2C=CC(=C3)Br
InChIInChI=1S/C15H17BrN4O2/c1-8(2)17-15(22)9-5-13(21)20(7-9)14-11-4-3-10(16)6-12(11)18-19-14/h3-4,6,8-9H,5,7H2,1-2H3,(H,17,22)(H,18,19)
InChIKeySCASLNOXBPWBDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Bromo-1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide – Structural Identity and Comparator Landscape for Scientific Procurement


1-(6-Bromo-1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide (CAS 1435906-41-4) is a synthetic indazole carboxamide featuring a 6‑bromo substituent on the indazole ring, an N‑isopropyl carboxamide side‑chain, and a 5‑oxopyrrolidine scaffold [1]. With a molecular formula of C₁₅H₁₇BrN₄O₂ and a molecular weight of 365.22 g mol⁻¹, the compound is structurally related to a family of kinase‑targeted agents, particularly IKK2 inhibitors, as well as to P2X7 modulator chemotypes [2][3]. Its closest analogs include the des‑bromo derivative (CAS 1436006-17-5), the N‑isobutyl variant (CAS 1435979-18-2), and the N‑cyclohexyl analog, which are frequently offered by the same suppliers and are considered interchangeable by non‑specialist procurers.

1-(6-Bromo-1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide – Why In‑Class Analogs Cannot Be Assumed Equivalent


Within the 1H‑indazol‑3‑yl‑5‑oxopyrrolidine‑3‑carboxamide series, even minor structural permutations can drive large shifts in target affinity, selectivity, physicochemical properties, and synthetic utility. The 6‑bromo substituent is not merely a passive decoration; it can engage in halogen bonding with kinase hinge regions, increase lipophilicity, and serve as a synthetic handle for cross‑coupling diversification [1]. The N‑isopropyl group, compared with bulkier N‑cyclohexyl or more flexible N‑(3‑morpholinopropyl) chains, governs steric complementarity within the ATP‑binding pocket of IKK2 and affects metabolic stability [2]. Consequently, substituting the target compound with a close analog—such as the des‑bromo derivative or the N‑isobutyl variant—without quantitative head‑to‑head data risks introducing unpredictable changes in potency, selectivity, and downstream functional assay results.

1-(6-Bromo-1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide – Quantitative Differentiation Evidence Against Comparators


6‑Bromo Substitution versus Des‑Bromo Analog: Synthetic Diversification Potential

The 6‑bromoindazole motif in the target compound provides a chemically competent handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig), enabling systematic exploration of structure–activity relationships (SAR). The des‑bromo analog (1‑(1H‑indazol‑3‑yl)‑N‑isopropyl‑5‑oxo‑3‑pyrrolidinecarboxamide, CAS 1436006‑17‑5) lacks this reactive site and cannot be functionalized at the 6‑position without de novo synthesis [1]. In a typical Suzuki coupling, aryl bromides show >90% conversion under standard conditions, whereas the corresponding C–H bond in the des‑bromo compound requires harsh directing‑group strategies and offers <10% yield [2].

Synthetic chemistry Cross-coupling Structure–Activity Relationship

Lipophilicity Modulation: 6‑Bromo versus Des‑Bromo Indazole Core

The calculated partition coefficient (XLogP3‑AA) of the target compound is 1.7 [1], reflecting the lipophilic contribution of the 6‑bromo substituent. The des‑bromo analog (CAS 1436006‑17‑5, C₁₅H₁₈N₄O₂, MW 286.33) is predicted to have an XLogP3‑AA of approximately 0.9–1.1 (based on the difference in atomic contributions: Br adds ≈ +0.6–0.8 log P units relative to H) . A Δlog P of 0.6–0.8 can significantly influence membrane permeability and non‑specific protein binding in cellular assays [2].

Physicochemical properties LogP Permeability

N‑Isopropyl versus N‑Isobutyl and N‑Cyclohexyl Substituents: Steric and H‑Bond Donor Profile

The N‑isopropyl carboxamide group in the target compound is the smallest secondary alkyl amide substituent in the 6‑bromoindazole series. The N‑isobutyl analog (CAS 1435979‑18‑2, C₁₆H₁₉BrN₄O₂, MW 379.25) introduces an additional methylene group, increasing both molecular weight (+14 Da) and conformational flexibility, while the N‑cyclohexyl analog adds a bulky six‑membered ring that can clash with the kinase hinge region . The target compound’s isopropyl group preserves two H‑bond donor atoms (indazole NH + amide NH), whereas the N‑cyclohexyl variant retains only one (indazole NH), potentially altering target engagement [1]. In IKK2 inhibitor series, smaller N‑alkyl substituents have been associated with improved ligand efficiency (LE) due to reduced molecular weight while maintaining key H‑bond interactions [2].

Ligand efficiency Steric bulk Hydrogen bonding

Topological Polar Surface Area (TPSA) and CNS Penetration Potential

The target compound exhibits a computed TPSA of 78.1 Ų [1]. This value lies below the commonly cited threshold of 90 Ų for favorable CNS penetration, suggesting potential brain exposure [2]. The N‑(3‑morpholinopropyl) analog (C₁₈H₂₄BrN₅O₃, estimated MW ~438) would have a significantly higher TPSA (estimated >100 Ų) due to the morpholine oxygen and additional nitrogen, likely exceeding the CNS‑penetrant cutoff . For neuroscience‑focused programs, the target compound’s lower TPSA may be a decisive procurement parameter.

Blood–brain barrier CNS drug design Polar surface area

1-(6-Bromo-1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide – Recommended Application Scenarios Based on Quantitative Evidence


Kinase Inhibitor SAR Library Expansion via C6 Cross‑Coupling

The 6‑bromo substituent enables late‑stage Suzuki or Buchwald–Hartwig diversification to introduce aryl, heteroaryl, or amino groups at the indazole C6 position. This is not accessible with the des‑bromo analog [1]. Procurement of the target compound as a central scaffold allows parallel synthesis of dozens of analogs within days, directly supporting IKK2 or other kinase hit‑to‑lead programs [2].

CNS‑Penetrant Kinase Probe Development

With a TPSA of 78.1 Ų—below the 90 Ų CNS cutoff—the target compound is structurally suited for neuroscience applications where kinase targets (e.g., IKK2 in neuroinflammation) require brain exposure [1]. This distinguishes it from bulkier N‑substituted analogs that exceed the TPSA threshold [2].

Lead‑Optimization Campaigns Requiring Low MW and Optimal Ligand Efficiency

The combination of MW 365 Da, 2 H‑bond donors, and a calculated log P of 1.7 positions the target compound favorably in lead‑like chemical space [1]. Compared with the N‑isobutyl (MW 379) and N‑cyclohexyl (MW ≈405) analogs, the isopropyl variant offers superior ligand efficiency metrics, making it the preferred starting point for multiparametric optimization [2].

Selective P2X7 Antagonist Screening

Indazole‑5‑oxopyrrolidine carboxamides have been claimed as P2X7 receptor modulators [1]. The target compound’s balanced physicochemical profile (log P 1.7, TPSA 78.1 Ų) and the presence of the 6‑bromo handle for SAR exploration make it a compelling entry for P2X7‑focused anti‑inflammatory drug discovery, particularly when compared with analogs that lack the bromine or carry bulkier amide substituents that may reduce receptor complementarity [2].

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